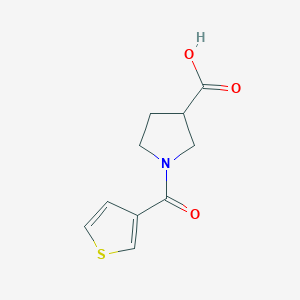

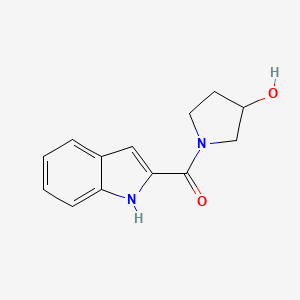

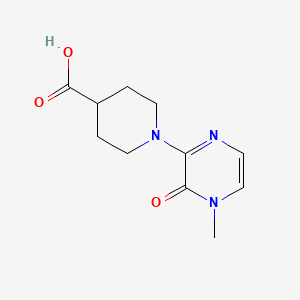

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

“1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contains one sulfur as a heteroatom .Chemical Reactions Analysis

The pyrrolidine ring and thiophene ring in the molecule can undergo various chemical reactions. For instance, pyrrolidine derivatives can inhibit hCA I and hCA II . Thiophene derivatives can undergo photopolymerization catalyzed by potassium dichromate .Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Development

Thiophene derivatives, due to their conjugated system and electronic properties, are widely used in the development of organic semiconductors . 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid can be utilized in the synthesis of small molecule semiconductors which are essential for creating organic field-effect transistors (OFETs). These materials are pivotal for the advancement of flexible electronics and have applications in displays and photovoltaic cells.

Corrosion Inhibition

In industrial chemistry, thiophene compounds serve as corrosion inhibitors . The specific structure of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid could be explored for its potential to form protective layers on metals, thereby preventing corrosion. This application is particularly relevant in the protection of pipelines and marine structures.

Pharmaceutical Research

The thiophene ring is known for its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . As a thiophene derivative, 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid may be investigated for its potential use in drug design and synthesis, particularly in the development of new therapeutic agents.

Material Science

Thiophene-based molecules are integral in the creation of organic light-emitting diodes (OLEDs) . The unique properties of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid could contribute to the development of more efficient and longer-lasting OLEDs, which are used in a variety of display technologies.

Synthesis of Biologically Active Compounds

The compound’s structure allows for the synthesis of a wide range of biologically active molecules . Researchers can leverage the pyrrolidine ring present in 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid to create novel compounds with potential biological activities, exploring its use in medicinal chemistry.

Advanced Polymer Synthesis

Thiophene derivatives are also used in the synthesis of advanced polymers . 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid can be a monomer for creating polymers with specific properties, such as conductivity or biocompatibility, which have applications in electronics and biomedical devices.

Safety and Hazards

Wirkmechanismus

Thiophene Derivatives

Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found in many important synthetic drug molecules and have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pyrrolidine Derivatives

Pyrrolidine is a five-membered ring with one nitrogen atom. It is a common scaffold in medicinal chemistry and is present in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of a molecule and increase its three-dimensional coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJFFXUWJOAYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline](/img/structure/B1468581.png)

![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)